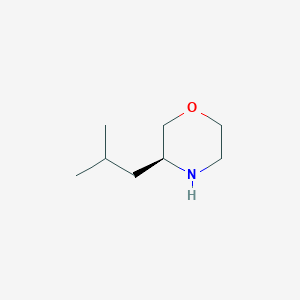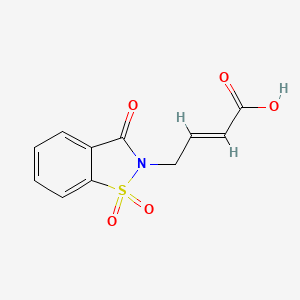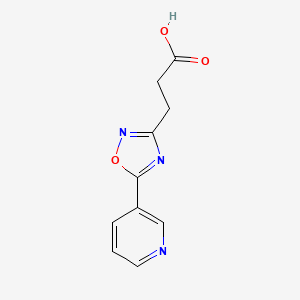
N-(3-Aminophenyl)-4-(isopentyloxy)benzamide
Descripción general
Descripción
N-(3-Aminophenyl)-4-(isopentyloxy)benzamide, abbreviated as NAPIB, is an organic compound composed of an aminophenyl ring, a benzamide group, and an isopentyloxy group. It is a derivative of benzamide and is used as a research chemical in organic chemistry and biochemistry laboratories. NAPIB has a variety of scientific applications, including its use in the synthesis of other compounds, its ability to act as a ligand for metal ions, and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition : This compound has been explored for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Another study highlights the potential of similar compounds in inhibiting HDAC1, inducing hyperacetylation of histones, upregulating tumor suppressor expression, and inhibiting proliferation of human cancer cells (Fréchette et al., 2008).
Antimicrobial Properties : Benzamide derivatives, closely related to the compound , have demonstrated significant antibacterial and antifungal activities against various microorganisms. This suggests the potential of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide in developing new antimicrobial agents (Ertan et al., 2007).
Antioxidant Activity : Amino-substituted benzamide derivatives have been studied for their antioxidant properties. Their electrochemical oxidation mechanisms are linked to their ability to act as antioxidants by scavenging free radicals, indicating the potential use of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide in oxidative stress-related conditions (Jovanović et al., 2020).
Cardiac Applications : In the context of cardiac health, a novel HDAC inhibitor similar to N-(3-Aminophenyl)-4-(isopentyloxy)benzamide, named K-183, was studied. It showed benefits on hemodynamics in hypertrophied hearts, although it did not prevent hypertrophy. This suggests a potential application in managing certain cardiac conditions (Kitagawa et al., 2007).
Anticonvulsant Properties : Some benzamide derivatives have shown promise as anticonvulsants, superior to certain existing drugs in specific models. This indicates a potential application for N-(3-Aminophenyl)-4-(isopentyloxy)benzamide in neurological disorders (Lambert et al., 1995).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-8-6-14(7-9-17)18(21)20-16-5-3-4-15(19)12-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYXPYGDNADQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)



![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)


![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

